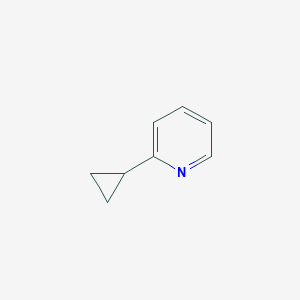

2-Cyclopropylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHYUUVUQGJUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514682 | |

| Record name | 2-Cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20797-87-9 | |

| Record name | 2-Cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Cyclopropylpyridine and Analogues

Classical and Foundational Synthetic Routes to 2-Cyclopropylpyridine

The initial preparations of this compound laid the groundwork for more advanced synthetic explorations. These early methods, while sometimes lower in yield or more arduous than contemporary techniques, were crucial in establishing the fundamental chemistry of this heterocyclic system.

Early Synthetic Approaches and Methodological Evolution

One of the earliest syntheses of this compound was reported by Mariella, Peterson, and Ferris. datapdf.com Their approach involved a multi-step sequence starting from the sodium salt of acetoacetic ester. This was reacted with epichlorohydrin (B41342) to form γ-chloro-β-acetylbutyric acid, which then underwent cyclization and subsequent transformations to ultimately yield this compound. This foundational work demonstrated the feasibility of constructing the cyclopropylpyridine core, albeit through a lengthy process.

The evolution of these methods has been marked by efforts to improve efficiency and yield. For instance, alternative strategies have explored the modification of pre-existing pyridine (B92270) rings. These methods often involve the introduction of a three-carbon unit that can be subsequently cyclized to form the cyclopropyl (B3062369) group.

Cyclization Reactions in the Formation of the Cyclopropylpyridine Core

Cyclization reactions are central to forming the core structure of this compound and its analogues. These reactions can involve the formation of either the pyridine ring or the cyclopropane (B1198618) ring as the key ring-forming step.

A notable example involves the reaction of 2-(1-alkynyl)-cyclopropyl pyridines with various reagents. Gold-catalyzed intermolecular tandem cyclization/[4 + 3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones has been developed as an efficient strategy for synthesizing complex fused heterocyclic systems. rsc.orgrsc.org This methodology highlights the utility of the pre-formed cyclopropylpyridine scaffold in constructing more elaborate molecular architectures. rsc.orgrsc.orgresearchgate.net

Another approach involves the cyclization of appropriate precursors, such as starting with this compound itself and using brominating agents to facilitate further cyclization into structures like 6-bromo-2-cyclopropyl- rsc.orgresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridine. smolecule.com

Advanced Synthetic Strategies for Substituted 2-Cyclopropylpyridines

The demand for structurally diverse this compound derivatives, particularly for drug discovery, has spurred the development of advanced synthetic strategies. These methods, predominantly based on metal-catalyzed cross-coupling reactions, offer high efficiency and broad functional group tolerance.

Cross-Coupling Methodologies for Cyclopropylpyridine Construction

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted pyridines, including those bearing a cyclopropyl group. eie.grlibretexts.org These reactions enable the direct formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a powerful method for creating carbon-carbon bonds. libretexts.orgwikipedia.org This reaction has been widely applied in the synthesis of functionalized 2-cyclopropylpyridines. myskinrecipes.compreprints.org

For instance, 5-bromo-2-cyclopropylpyridine (B1290116) can participate in Suzuki-Miyaura coupling to introduce a wide array of substituents onto the pyridine ring. Similarly, this compound-3-boronic acid pinacol (B44631) ester is a key intermediate used in Suzuki-Miyaura cross-coupling reactions to build more complex molecules. myskinrecipes.com The reaction's versatility allows for the synthesis of biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Recent advancements have even led to the development of an "aminative Suzuki-Miyaura coupling," which unites the traditional Suzuki-Miyaura and Buchwald-Hartwig coupling pathways to form diaryl amines from the same class of starting materials. snnu.edu.cn

Table 1: Examples of Suzuki-Miyaura Coupling in this compound Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type |

|---|---|---|---|

| 5-Bromo-2-cyclopropylpyridine | Arylboronic acid | Pd catalyst/Base | Substituted this compound |

| This compound-3-boronic acid pinacol ester | Aryl halide/triflate | Pd catalyst/Base | Substituted this compound |

| 7-Iodoisatin | Arylboronic acid | Ligandless Pd(OAc)₂ | Biaryl system for protease inhibitors preprints.org |

| Aryl halides/pseudohalides | Boronic acids/esters | Pd catalyst with bulky phosphine (B1218219) ligand | Diaryl amines snnu.edu.cn |

| 2,3-Dibromothiophene | Boronic acids | Pd(0) catalyst | Substituted thiophenes preprints.org |

This table provides illustrative examples of the types of transformations possible with Suzuki-Miyaura coupling in the context of pyridine synthesis.

Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed cross-coupling reactions are employed for the functionalization of the pyridine ring. These include the Negishi, Stille, and Sonogashira couplings, each offering unique advantages depending on the desired transformation. eie.grlibretexts.org

Iron-catalyzed cross-coupling reactions have also emerged as a valuable tool, particularly for the chemoselective functionalization of dihaloaromatics with alkyl Grignard reagents, including cyclopropyl Grignard reagents. researchgate.net This method allows for the selective reaction at one halogen site, which can be followed by another coupling reaction, such as a Suzuki coupling, to introduce a second, different substituent. researchgate.net

Furthermore, metallacycle-mediated cross-coupling reactions have shown promise for the regio- and stereoselective union of complex substrates, expanding the toolbox for creating highly substituted pyridines. nih.gov These advanced methods underscore the continuous innovation in synthetic organic chemistry, providing access to a vast chemical space of this compound analogues for various applications.

Sandmeyer Reaction for Halogenated Cyclopropylpyridines

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, often utilizing copper(I) halides as catalysts. researchgate.netwikipedia.orglscollege.ac.innih.govwikiwand.com This transformation is particularly useful for introducing chloro and bromo substituents onto the cyclopropylpyridine scaffold, starting from the corresponding aminocyclopropylpyridines. researchgate.net

The synthesis of bromo- and chlorocyclopropylpyridines has been achieved through the Sandmeyer reaction of 2-amino-5-cyclopropylpyridine. researchgate.net The reaction conditions have been optimized to improve yields and selectivity. For instance, the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper(II) halides in solvents like dibromomethane (B42720) has been investigated. researchgate.net

Key research findings indicate that the reaction of 2-amino-5-cyclopropylpyridine with amyl nitrite (B80452) and copper(II) bromide in dibromomethane can produce 4-bromo-2-cyclopropylpyridine (B1520220) in yields of up to 76%. The temperature of the reaction is a critical parameter, with lower temperatures favoring the formation of the desired product and minimizing side reactions such as reductive deamination. While 2-aminopyridines react efficiently, 4-aminopyridines have been found to be less reactive under similar conditions.

Table 1: Sandmeyer Reaction Conditions and Yields for Halogenated Cyclopropylpyridines

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-amino-5-cyclopropylpyridine | CuBr₂, Amyl Nitrite | Dibromomethane | 25 | 4-bromo-2-cyclopropylpyridine | 76 | |

| 2-amino-5-cyclopropylpyridine | CuCl₂, Amyl Nitrite | Dichloromethane (B109758) | 25 | 4-chloro-2-cyclopropylpyridine | Moderate | |

| 4-amino-3-cyclopropylpyridine | CuBr₂, Amyl Nitrite | Dibromomethane | 65 | Bromo-3-cyclopropylpyridine | Good |

Functionalization of Pre-existing Pyridine Scaffolds

The direct introduction of a cyclopropyl group onto a pre-existing pyridine ring is a key strategy for synthesizing this compound and its analogues. This can be achieved through various C-H functionalization and cross-coupling reactions. The electron-deficient nature of the pyridine ring poses challenges for some synthetic approaches, often requiring specific activation strategies. beilstein-journals.org

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. beilstein-journals.org For example, palladium-catalyzed cross-coupling reactions of halogenated pyridines with cyclopropyl-containing reagents are commonly employed. organic-chemistry.org Suzuki or Negishi couplings using cyclopropylmagnesium bromide or potassium cyclopropyltrifluoroborate (B8364958) with bromopyridines have proven effective. organic-chemistry.org

Another approach involves the direct C-4 alkylation of pyridines using a temporary blocking group to control regioselectivity, followed by a Minisci-type reaction. nih.gov This allows for the introduction of various alkyl groups, including cyclopropyl, at the C-4 position. nih.gov Furthermore, radical addition to pyridine N-oxides can be used to introduce a cyclopropyl group at the C-4 position.

More recent developments include photochemical methods. For instance, a photochemical organocatalytic allylation of pyridines has been demonstrated, and it was shown that C2- and C4-cyclopropylpyridines can undergo ring-opening reactions under these conditions, indicating the reactivity of the cyclopropyl group in the presence of photogenerated radicals. acs.org

Stereoselective and Enantioselective Synthesis of Cyclopropylpyridine Derivatives

The synthesis of chiral cyclopropylpyridine derivatives with high stereoselectivity and enantioselectivity is of significant interest, particularly for applications in medicinal chemistry. unl.pt Several strategies have been developed to achieve this, often involving asymmetric catalysis.

One approach involves the chemoenzymatic synthesis of optically active cyclopropyl-pyridine derivatives. Myoglobin-based catalysts have been used for the asymmetric cyclopropanation of vinylarenes, including those containing a pyridine moiety, with high diastereomeric and enantiomeric excess. rochester.edu

Rhodium-catalyzed asymmetric cyclopropanation reactions are also a powerful tool. Chiral rhodium complexes can catalyze the reaction of diazo compounds with alkenes to produce cyclopropanes with high enantioselectivity. rsc.orgunl.pt These methods can be applied to the synthesis of cyclopropyl α-amino carboxylates and phosphonates, which can be valuable building blocks. rsc.org For example, rhodium(II)-catalyzed alkynylcyclopropanation of alkenes has been shown to be a scalable process to produce versatile cyclopropane intermediates. acs.org

Furthermore, the stereoselective synthesis of functionalized cyclopropane derivatives can be achieved through ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane can lead to the formation of functionalized cyclopropane derivatives stereoselectively. nih.gov

An efficient route to construct chiral cyclopropyl purine (B94841) nucleoside analogues, which share structural similarities with certain cyclopropylpyridine derivatives, has been established via catalytic asymmetric Michael-initiated ring-closure reactions. nih.gov This highlights the potential of asymmetric catalysis in generating chiral cyclopropyl heterocycles.

Table 2: Examples of Stereoselective Synthesis of Cyclopropyl Derivatives

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Stereoselectivity | Reference |

| Asymmetric Cyclopropanation | Myoglobin-based catalyst | Pyridine-containing vinylarenes | Trisubstituted cyclopropanes | >99% de, 97-99% ee | rochester.edu |

| Asymmetric Cyclopropanation | Chiral Rhodium Complex (Rh₂( (R)-BTPCP)₄) | Diazoacetates and Alkenes | Cyclopropyl α-amino carboxylates | up to 99.5:0.5 er | rsc.org |

| Photo-promoted Ring Contraction | Silylborane | Pyridines | Functionalized cyclopropanes | Single diastereomer | nih.gov |

Industrial Production Methodologies and Scalability Research

The scalability of synthetic routes to this compound and its derivatives is a critical consideration for their practical application. Research into industrial production methodologies focuses on developing efficient, cost-effective, and safe processes.

Methods for the synthesis of halogenated cyclopropylpyridines via the Sandmeyer reaction have been optimized for scalability. The use of readily available starting materials and the potential for high yields make this an attractive route for industrial production.

Continuous flow processes are being explored for reactions such as the oxidation of pyridines to their N-oxides, which can be precursors to functionalized cyclopropylpyridines. bme.hu Microreactors offer advantages in terms of safety, temperature control, and scalability for exothermic reactions like N-oxidation. bme.hu The use of titanium silicalite (TS-1) in a packed-bed microreactor for N-oxidation with hydrogen peroxide represents a green and efficient continuous process. organic-chemistry.org

The scalability of rhodium-catalyzed cyclopropanation reactions has also been demonstrated, with the ability to prepare gram-scale quantities of key cyclopropane intermediates. acs.org The development of robust catalytic systems is crucial for the industrial viability of these methods.

Synthetic Exploration of N-Oxide Derivatives of this compound

The N-oxide derivatives of this compound are important intermediates for further functionalization of the pyridine ring and also exhibit interesting biological properties themselves. The synthesis of these N-oxides is typically achieved through the oxidation of the parent pyridine.

Common oxidizing agents for this transformation include hydrogen peroxide, peracids such as meta-chloroperoxybenzoic acid (m-CPBA), and sodium percarbonate. organic-chemistry.org The reaction is often carried out in a suitable solvent like dichloromethane or acetic acid. organic-chemistry.org

A general and efficient method for the synthesis of pyridine-N-oxides involves the use of m-CPBA in dichloromethane at low to ambient temperatures. google.com This method has been shown to be applicable to a wide range of pyridine derivatives. google.com Another approach utilizes hydrogen peroxide in acetic acid, which is an environmentally friendly option. bme.hu

The synthesis of 2-cyclopropyl-4-methylpyridine-1-oxide, a close analogue, is achieved by oxidizing 2-cyclopropyl-4-methylpyridine (B3054101) with agents like hydrogen peroxide or m-CPBA. Industrial production of such N-oxides may involve continuous flow reactors to optimize reaction conditions and ensure safety.

Iii. Chemical Reactivity and Transformation Studies of 2 Cyclopropylpyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine moiety in 2-cyclopropylpyridine exhibits characteristic reactivity patterns, including susceptibility to substitution reactions and the ability to undergo functionalization at its C-H bonds.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org This deactivation is further enhanced in acidic media, where the nitrogen atom is protonated, increasing its electron-withdrawing effect. uoanbar.edu.iq Consequently, electrophilic substitution on the pyridine ring of this compound would be expected to occur under harsh conditions and primarily at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. uoanbar.edu.iqquimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to coordinate with the nitrogen atom. quimicaorganica.org

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (a Meisenheimer-like complex). stackexchange.comquora.com Pyridines bearing a suitable leaving group at these positions readily react with nucleophiles. quimicaorganica.org While specific studies on nucleophilic substitution of a leaving group on the this compound ring are not extensively detailed in the reviewed literature, the general principles suggest that if a leaving group were present, for instance at the C-6 position, it would be susceptible to displacement by a strong nucleophile.

Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of pyridine rings. baranlab.org This strategy often involves the use of a directing group that coordinates to a transition metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. For 2-substituted pyridines, C-H activation is often directed to the C-3 or C-6 position.

Another important strategy for C-H functionalization is directed ortho-metalation, where a directing group facilitates the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. uwindsor.caharvard.edu For pyridine derivatives, a directing metalating group (DMG) is generally required to achieve efficient and regioselective lithiation, as direct deprotonation can be challenging and competitive nucleophilic addition to the pyridine ring can occur. uwindsor.caharvard.edu The regioselectivity of directed ortho-metalation on a substituted pyridine ring depends on the nature and position of the directing group. While specific examples of directed C-H functionalization on this compound are not prominent in the surveyed literature, the principles of these methodologies suggest potential pathways for its selective modification. For instance, the introduction of a suitable directing group at the C-3 position could facilitate C-H activation at the C-4 position.

Recent studies have demonstrated a novel photochemical method for the functionalization of pyridines via the generation of pyridinyl radicals. unibo.itresearchgate.net This approach utilizes a dithiophosphoric acid catalyst that acts as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to generate the pyridinyl radical, and a hydrogen atom abstractor. unibo.itresearchgate.net

In the context of this compound, this photochemical strategy has been shown to induce a fascinating transformation. Under standard photochemical conditions, this compound undergoes a ring-opening reaction of the cyclopropyl (B3062369) group, which is initiated by the formation of the pyridinyl radical intermediate. unibo.it This transformation highlights the interplay between the reactivity of the pyridine ring and the cyclopropyl moiety under photochemical conditions. The formation of the ring-opened product is consistent with the intermediacy of the pyridinyl radical, which upon ring opening of the attached cyclopropyl group, generates a more stabilized benzylic-type radical that can then engage in further reactions. unibo.it

| Substrate | Product | Yield (%) |

| This compound | Ring-opened product | 51 |

Reactivity of the Cyclopropyl Ring

The cyclopropyl ring in this compound is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions.

The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. wikipedia.org These reactions can be initiated by electrophiles, nucleophiles, radical species, or transition metals. The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring. In the case of this compound, the pyridine ring can influence the mode of ring cleavage.

Acid-catalyzed ring-opening of cyclopropanes typically proceeds through protonation of the ring, followed by nucleophilic attack, leading to the cleavage of a C-C bond. nih.govlibretexts.org The regioselectivity of this process is dependent on the stability of the resulting carbocationic intermediate. For aryl-substituted cyclopropanes, cleavage often occurs to generate a benzylic carbocation.

Transition metal-catalyzed ring-opening of cyclopropanes is also a well-established transformation. wikipedia.org This process often involves the oxidative addition of the metal into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate, which can then undergo further reactions. wikipedia.org

Oxidative ring-opening of cyclopropanes can be initiated through radical pathways. beilstein-journals.orgnih.gov These processes often involve the generation of a radical species that adds to the cyclopropane ring, leading to a cyclopropylcarbinyl radical. This radical can then undergo rapid ring-opening to form a more stable homoallylic radical.

In the context of this compound, a notable example of an oxidative ring-opening process is observed during the photochemical generation of the pyridinyl radical, as discussed in section 3.1.3. unibo.it The formation of the pyridinyl radical intermediate leads to the homolytic cleavage of the adjacent cyclopropane ring. This process can be depicted as follows:

Formation of the Pyridinyl Radical: Single-electron reduction of the protonated this compound generates the corresponding pyridinyl radical.

Cyclopropane Ring Opening: The pyridinyl radical intermediate facilitates the opening of the cyclopropyl ring to form a more stable, delocalized radical species.

Radical Coupling: This newly formed radical can then couple with other radical species present in the reaction mixture. unibo.it

This photochemical method provides a clear example of an oxidative ring-opening process where the pyridine moiety plays a crucial role in initiating the transformation of the cyclopropyl ring.

Cyclopropane Ring-Opening Reactions and Mechanisms

Intermolecular and Intramolecular Reaction Pathways

Tandem reactions, where a single synthetic operation generates multiple bond formations in a cascade, offer an efficient approach to building molecular complexity. The ring strain of the cyclopropyl group makes it an excellent trigger for such sequences. A common strategy involves an initial ring-opening event that unveils a reactive intermediate, which then undergoes a subsequent cyclization or cycloaddition.

Examples from related systems illustrate this principle. A silver-catalyzed tandem process has been developed for cyclopropyl-tethered allenyl ketones, which undergo cycloisomerization followed by a [5+2] cycloaddition with oxidopyrylium ylides to form complex bibridged benzocycloheptanones. nih.gov Similarly, copper-mediated tandem ring-opening/cyclization of cyclopropanols with aryldiazonium salts provides a direct route to N-arylpyrazoles. rsc.org Another example is the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide, which initiates a thiazoline ring opening. nih.gov This is followed by the in-situ formation of an allene (B1206475) and a subsequent intramolecular [2+2] cycloaddition to yield cyclobutane-fused products. nih.gov

The release of ring strain provides a potent thermodynamic driving force for rearrangement and isomerization reactions of cyclopropane derivatives. One of the most well-known examples is the divinylcyclopropane-cycloheptadiene rearrangement. wikipedia.org This transformation involves the concerted isomerization of a 1,2-divinylcyclopropane to a cycloheptadiene, a process that is conceptually related to the Cope rearrangement but is strongly favored by the release of strain energy. wikipedia.org While this specific rearrangement requires two vinyl groups, it highlights the inherent tendency of substituted cyclopropanes to undergo skeletal reorganization.

Isomerization between stereoisomers is also a common process, often proceeding through a ring-opened intermediate. For example, during the photocatalytic [3+2] cycloaddition of a cis-β,β'-disubstituted cyclopropyl ketone, complete isomerization to the corresponding trans isomer was observed early in the reaction. nih.gov This occurs via the reversible cleavage of a C-C bond to form a radical intermediate, which has a lower barrier to rotation around the remaining C-C single bond before re-closing to the thermodynamically more stable isomer. nih.gov This process allows for stereoconvergent reactions, where a racemic starting material can be converted into a single diastereomer of the product with high enantioselectivity. nih.gov

Iv. Role of 2 Cyclopropylpyridine As a Ligand and in Catalysis

2-Cyclopropylpyridine as a Directing Group in Catalytic Processes

The pyridine (B92270) nitrogen atom of this compound can coordinate to a metal center, positioning the cyclopropyl (B3062369) group in proximity to the metal. This coordination allows the pyridine moiety to act as a directing group, guiding the metal catalyst to activate specific C-H bonds within a substrate. This directed C-H activation strategy offers a powerful tool for the regioselective functionalization of organic molecules, a key challenge in synthetic chemistry.

Research has demonstrated the utility of pyridine-based directing groups in various transition metal-catalyzed C-H functionalization reactions. For instance, rhodium-catalyzed C-H activation has been extensively studied, where the directing group plays a crucial role in determining the site of functionalization. While specific studies focusing exclusively on this compound as a directing group are emerging, the broader understanding of pyridine-directed C-H activation provides a strong foundation for its potential. The electronic and steric properties of the cyclopropyl group can influence the stability of the metal-ligand complex and the subsequent C-H activation step, potentially offering unique reactivity compared to other 2-substituted pyridines.

The general mechanism for directing group-assisted C-H activation typically involves the coordination of the directing group to the metal catalyst, followed by the formation of a cyclometalated intermediate through C-H bond cleavage. This intermediate then reacts with a coupling partner to form the desired product, and the catalyst is regenerated. The efficiency and selectivity of this process are highly dependent on the nature of the directing group, the metal catalyst, and the reaction conditions.

Applications of this compound Derivatives as Ligands in Metal Catalysis

Derivatives of this compound have been synthesized and employed as ligands in a range of metal-catalyzed cross-coupling reactions. These ligands can be designed to modulate the electronic and steric environment around the metal center, thereby influencing the catalyst's activity, stability, and selectivity.

One notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. For these reactions, phosphine (B1218219) ligands are commonly employed, and the incorporation of the this compound moiety into the phosphine ligand architecture can lead to catalysts with improved performance. For example, the synthesis of bromocyclopropylpyridine and its subsequent use in Suzuki-Miyaura cross-coupling reactions has been reported, highlighting the utility of this building block in creating more complex molecules. mdpi.com

The development of novel phosphine ligands derived from substituted heterocycles is an active area of research. The synthesis of pyrimidinyl-functionalized phosphine ligands, for instance, has shown that modifications to the heterocyclic core can significantly impact the stability and catalytic activity of the corresponding palladium complexes. These findings suggest that phosphine ligands incorporating the this compound scaffold could offer unique advantages in catalysis.

Below is a table summarizing the application of a palladium catalyst system, which has been successfully applied in the Suzuki-Miyaura cross-coupling of bromocyclopropylpyridine, in the synthesis of various cyclopropylthiophene derivatives. mdpi.com This demonstrates the potential of catalytic systems involving cyclopropyl-substituted heterocycles.

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Bromothiophene | 2-Cyclopropylthiophene | 85 |

| 2 | 3-Bromothiophene | 3-Cyclopropylthiophene | 82 |

| 3 | Methyl 3-bromo-2-thiophenecarboxylate | Methyl 3-cyclopropyl-2-thiophenecarboxylate | 93 |

| 4 | 1-(4-Bromothiophen-2-yl)ethan-1-one | 1-(4-Cyclopropylthiophen-2-yl)ethan-1-one | 91 |

| 5 | 5-Bromothiophene-2-carbaldehyde | 5-Cyclopropylthiophene-2-carbaldehyde | 88 |

Mechanistic Studies of Catalytic Reactions Utilizing this compound Derivatives

Understanding the mechanism of catalytic reactions is crucial for the rational design of more efficient and selective catalysts. Mechanistic studies of reactions involving this compound derivatives as ligands or directing groups provide valuable insights into the role of this specific chemical entity in the catalytic cycle.

For instance, in Suzuki-Miyaura reactions, the electronic properties of the ligand can affect the rate of oxidative addition of the aryl halide to the Pd(0) center and the subsequent transmetalation with the organoboron reagent. The steric bulk of the ligand can influence the reductive elimination step, which leads to the formation of the C-C bond and regeneration of the active catalyst.

While detailed mechanistic studies specifically on catalytic systems employing this compound-based ligands are still an area of active investigation, the principles derived from studies of other pyridine- and phosphine-based ligands are applicable. For example, studies on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and a substituted pyridine derivative have provided insights into the factors controlling regioselectivity and atropisomerism, highlighting the intricate interplay between substrate and catalyst structure. researchgate.net

Future mechanistic investigations focusing on the unique electronic and steric contributions of the this compound moiety will be instrumental in unlocking the full potential of this versatile building block in the design of advanced catalytic systems.

V. Advanced Spectroscopic and Analytical Methodologies in Cyclopropylpyridine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-cyclopropylpyridine derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substitution patterns, and stereochemistry.

In ¹H NMR, the protons of the cyclopropyl (B3062369) ring exhibit characteristic chemical shifts and coupling constants. The geminal, cis-, and trans-vicinal couplings within the cyclopropane (B1198618) ring are particularly informative for determining the relative stereochemistry of substituents on the ring. For instance, the analysis of spin-spin splittings in the proton NMR spectra of various substituted cyclopropanes has established that geminal and vicinal cyclopropyl couplings have opposite signs. dtic.mil The chemical shifts of the pyridine (B92270) ring protons are influenced by the electronic nature of substituents, providing clear indicators of their positions on the aromatic ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning complex structures. nih.gov COSY experiments establish proton-proton coupling networks, allowing for the tracing of connectivity within the pyridine and cyclopropyl moieties, as well as to any appended side chains. HSQC spectra correlate protons with their directly attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum. encyclopedia.pub For more complex derivatives, long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal connectivities across several bonds, helping to piece together the entire molecular puzzle.

The binding of pyridine derivatives to other molecules, such as in biological systems, can be studied using 2D-EXSY (Exchange Spectroscopy), which can provide kinetic and equilibrium data for these interactions. rsc.org While less sensitive than mass spectrometry, NMR is a powerful complementary technique for identifying and quantifying metabolites in complex mixtures. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Substituted Cyclopropane Rings

| Proton Type | Typical Chemical Shift (ppm) | Typical Coupling Constant (Hz) |

|---|---|---|

| Cyclopropyl Methine | 1.0 - 2.5 | J(cis) = 6 - 12 |

| Cyclopropyl Methylene | 0.5 - 1.5 | J(trans) = 4 - 9 |

| J(gem) = -4 to -10 |

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound derivatives and to identify transient intermediates in chemical reactions. nih.gov Upon ionization, the molecular ion (M+) is formed, which can then undergo fragmentation to produce a characteristic pattern of fragment ions. libretexts.orgchemguide.co.uk

The fragmentation of this compound is expected to involve characteristic losses from both the pyridine and cyclopropyl groups. Common fragmentation pathways include the loss of a hydrogen atom, the cleavage of the cyclopropyl ring, or the loss of neutral molecules like HCN from the pyridine ring. The stability of the resulting fragment ions, particularly the formation of stable carbocations, dictates the observed fragmentation pattern. libretexts.org For example, a split that produces a more stable secondary or tertiary carbocation will be favored. chemguide.co.uk

Time-resolved mass spectrometry techniques can be employed to monitor reaction kinetics and identify short-lived intermediates. nih.gov By coupling mass spectrometry with a rapid mixing apparatus, it is possible to observe the evolution of reactants, intermediates, and products on very short timescales. This is particularly valuable for understanding the mechanisms of reactions involving this compound. Ambient ionization techniques like Desorption Electrospray Ionization (DESI) allow for the direct analysis of reaction mixtures with minimal sample preparation, accelerating the screening of reaction conditions and the discovery of new transformations. purdue.edursc.org

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Plausible Fragment Ion | Neutral Loss |

|---|---|---|

| 119 | [C₈H₉N]⁺ (Molecular Ion) | - |

| 118 | [C₈H₈N]⁺ | H• |

| 92 | [C₆H₆N]⁺ | C₂H₃• |

| 78 | [C₅H₄N]⁺ | C₃H₅• |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.orgnih.gov The technique involves diffracting X-rays off a single crystal of the compound. ruppweb.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high accuracy. nih.gov

For this compound and its derivatives, X-ray crystallography can provide unambiguous information about:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Conformation: The exact spatial orientation of the cyclopropyl group relative to the pyridine ring.

Intermolecular interactions: How molecules pack together in the crystal lattice, revealing information about hydrogen bonding, π-stacking, and other non-covalent interactions.

Absolute configuration: For chiral derivatives, X-ray crystallography can determine the absolute stereochemistry. nih.gov

The process begins with the growth of a high-quality single crystal, which is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. nih.gov The collected diffraction data is then processed to solve and refine the crystal structure. wikipedia.org While no crystal structure for the parent this compound is readily available, the structures of related compounds, such as those containing 2-arylpyridine moieties, have been extensively studied, providing a basis for understanding the structural features of this class of compounds. mdpi.commdpi.com

Spectroscopic Probes for Electronic Interactions and Conformational Studies

Spectroscopic techniques are pivotal in probing the electronic structure and conformational preferences of this compound. The interaction between the cyclopropyl group and the pyridine ring gives rise to unique spectroscopic signatures.

A study combining gas-phase electron diffraction and quantum chemical calculations revealed that this compound exists exclusively in a bisected conformation, with the cyclopropyl group oriented towards the nitrogen atom. researchgate.net This conformation is stabilized by the interaction of the cyclopropyl group's orbitals with the nitrogen lone-pair electrons, resulting in a significant lowering of the molecule's energy. researchgate.net This interaction also leads to a shortening of the distal C-C bond in the cyclopropane ring. researchgate.net

UV-visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of this compound shows a maximum that is shifted compared to related compounds like 2-vinylpyridine (B74390) and 2-n-propylpyridine, which can be interpreted in terms of resonance due to hyperconjugation between the cyclopropane ring and the aromatic nucleus. sci-hub.se Computational studies on related pyridine derivatives help in understanding their conformational and spectroscopic profiles. nih.govnih.gov

Electron Spin Resonance (ESR) spectroscopy can be used to study the conformation of radical derivatives of cyclopropyl-containing compounds, providing information on rotational barriers and the relative stability of different conformers. rsc.org The conformational landscape of cyclic molecules can also be investigated using rotational spectroscopy in combination with computational calculations. nih.gov

Table 3: Comparison of UV Absorption Maxima

| Compound | Absorption Maximum (λmax, Å) |

|---|---|

| 2-Vinylpyridine | ~2800 |

| This compound | 2690 |

| 2-n-Propylpyridine | ~2620 |

Data adapted from Mariella et al., 1948. sci-hub.se

Vii. Applications of 2 Cyclopropylpyridine As a Synthetic Building Block and Research Scaffold

Utilization in the Synthesis of Complex Heterocyclic Systems

The pyridine (B92270) nucleus is a fundamental structural motif in a vast array of natural products and synthetic compounds. The introduction of a cyclopropyl (B3062369) group at the 2-position provides a versatile handle for further chemical transformations, enabling the construction of more complex, fused, and polycyclic heterocyclic systems. Pyridine fused heterocycles are of significant interest in medicinal chemistry, organic synthesis, and material sciences due to their distinct structural features and potential for enhanced biological activity and varied electronic properties.

One of the key strategies in the synthesis of complex heterocyclic systems is the functionalization of the pyridine ring, followed by cyclization reactions. The cyclopropyl group in 2-cyclopropylpyridine can influence the reactivity of the pyridine ring and can itself be a site of reaction under certain conditions. For instance, the cyclopropyl group can be involved in ring-opening reactions, providing a pathway to different carbon skeletons that can then be elaborated into new heterocyclic structures.

While direct examples of complex heterocyclic synthesis starting from this compound are not extensively detailed in readily available literature, the principles of pyridine chemistry suggest several potential routes. For example, functionalization of the pyridine ring at positions other than the 2-position, followed by an intramolecular reaction involving a substituent and the cyclopropyl group, could lead to the formation of fused ring systems.

Furthermore, the nitrogen atom of the pyridine ring can be quaternized, which activates the ring towards nucleophilic attack. This strategy could be employed to introduce functionalities that can subsequently participate in cyclization reactions. The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles, for instance, showcases the construction of complex systems built upon a pyrimidine (B1678525) core, which shares chemical similarities with pyridine. Such synthetic strategies could potentially be adapted to scaffolds derived from this compound.

The transformation of pyridines into fused bicyclic heterocycles is another area of active research. Methodologies have been developed that allow for the conversion of the pyridine core into more complex frameworks through processes like nucleophilic addition followed by electrocyclic reactions. The presence of the cyclopropyl group could modulate the electronic and steric environment of the pyridine ring, influencing the outcome of such transformations.

Integration into Medicinal Chemistry Scaffolds: Design and Structure-Activity Relationship (SAR) Principles

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions make it a highly versatile core for designing molecules that can interact with biological targets. The incorporation of a cyclopropyl group onto this scaffold introduces several advantageous properties that can be exploited in drug design.

The cyclopropyl group is often considered a "bioisostere" of a phenyl group or a vinyl group, but with a more rigid and three-dimensional structure. This rigidity can be beneficial in drug design as it can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity. Moreover, the cyclopropyl group can enhance metabolic stability by blocking sites of potential metabolism on the pyridine ring or adjacent functionalities.

In modern drug discovery, scaffold-based design is a common strategy. A central core, or scaffold, is identified that has some affinity for a biological target, and then a library of analogs is synthesized by attaching different functional groups to this scaffold. The goal is to systematically explore the chemical space around the scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

This compound can serve as a valuable scaffold or a key building block for the synthesis of such analog series. For example, in the development of kinase inhibitors, a common strategy is to have a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. The this compound moiety could serve this purpose, with the cyclopropyl group potentially occupying a hydrophobic pocket within the active site. Further diversification can be achieved by functionalizing other positions of the pyridine ring with various substituents to probe for additional interactions with the target protein.

The following table illustrates a hypothetical analog series based on a this compound scaffold, targeting a generic kinase. The table highlights how systematic modifications can be made to explore the structure-activity relationship.

| Compound ID | R1 | R2 | R3 | Kinase Inhibition (IC50, nM) |

| CPP-001 | H | H | H | >1000 |

| CPP-002 | Cl | H | H | 500 |

| CPP-003 | H | NH2 | H | 250 |

| CPP-004 | Cl | NH2 | H | 50 |

| CPP-005 | Cl | NH2 | CH3 | 25 |

This is a hypothetical table for illustrative purposes.

Structure-activity relationship (SAR) studies of pyridine derivatives have shown that the nature and position of substituents on the pyridine ring can have a profound impact on biological activity. For instance, in a series of pyrazolo[1,5-a]pyridine (B1195680) inhibitors of herpes simplex virus 1 replication, the nature of amine substituents at various positions on the heterocyclic core was found to be critical for antiviral activity, with non-polar amines being preferred for optimal potency. nih.gov

In another example, a study on pyridine derivatives with antiproliferative activity found that the presence and positions of methoxy, hydroxyl, carbonyl, and amino groups enhanced their activity against cancerous cell lines, while bulky groups or halogen atoms tended to decrease activity. researchgate.netmdpi.com These findings provide a framework for understanding how the this compound scaffold could be further decorated to achieve desired biological effects. The cyclopropyl group itself, being a small, rigid, and lipophilic substituent, can contribute favorably to binding affinity and pharmacokinetic properties.

The design of novel kinase inhibitors often involves the exploration of different heterocyclic scaffolds. For example, the development of c-Jun N-terminal kinase (JNK) inhibitors has involved the optimization of both pyrimidine and 2-phenoxypyridine (B1581987) series of compounds. mdpi.com The this compound core could be envisioned as a starting point for a similar optimization effort, where the cyclopropyl group could provide a unique vector for exploring the binding site of the target kinase.

Research in Agrochemical Intermediate Synthesis and Development

The pyridine heterocycle is a key component in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. Pyridine-based pesticides are often characterized by high efficiency, low toxicity to non-target organisms, and good environmental compatibility.

This compound can serve as a valuable intermediate in the synthesis of novel agrochemicals. The cyclopropyl group can impart desirable properties to the final product, such as increased metabolic stability in plants and insects, which can lead to enhanced efficacy and longer residual activity.

A recent review of pyridine-based agrochemicals highlights the continuous innovation in this field, with several new compounds containing the pyridine fragment being registered for pesticide applications between 2021 and 2024. lab-chemicals.com This underscores the ongoing importance of pyridine chemistry in the development of new crop protection agents.

The synthesis of complex agrochemicals often involves the coupling of different molecular fragments. This compound can be functionalized to introduce reactive handles that allow for its incorporation into larger molecules. For example, halogenation of the pyridine ring would provide a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex structures.

While direct, large-scale commercial use of this compound as an agrochemical intermediate is not widely documented in public literature, its potential is evident from the known bioactivity of related structures. For instance, certain cyclopropyl-amide derivatives have been investigated for their potential use in agrochemical formulations.

The following table provides examples of existing pyridine-based agrochemicals, illustrating the importance of this heterocyclic core in the industry.

| Agrochemical | Type | Target |

| Picloram | Herbicide | Broadleaf weeds |

| Clopyralid | Herbicide | Broadleaf weeds |

| Imidacloprid | Insecticide | Sucking insects |

| Thiacloprid | Insecticide | Sucking and biting insects |

| Boscalid | Fungicide | Various fungal pathogens |

The development of new agrochemicals is driven by the need to overcome resistance in pest populations and to meet stricter environmental regulations. The unique structural features of this compound make it an attractive building block for the design of next-generation pesticides with improved performance and safety profiles.

Precursor to Functional Materials and Specialty Chemicals

The application of pyridine derivatives extends beyond the life sciences into the realm of materials science and specialty chemicals. The nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions, making pyridine-containing compounds useful for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.

While the use of this compound specifically in this context is not extensively reported, the principles of coordination chemistry suggest its potential as a ligand. The cyclopropyl group could influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel materials with unique structures and functions. For example, coordination polymers have been synthesized using various pyridine-based ligands, demonstrating the versatility of this chemical class in materials design.

In the field of polymer science, pyridine derivatives can be incorporated into polymer backbones or used as functional side groups to impart specific properties to the material, such as thermal stability, conductivity, or light-emitting capabilities. For instance, perfluoropyridine has been utilized in the synthesis of fluorinated polymers and network materials with high thermal stability. mdpi.com Although this compound is not a perfluorinated compound, this example illustrates the potential for pyridine derivatives to be used as monomers or building blocks in polymer synthesis.

The synthesis of specialty chemicals often requires building blocks with specific functionalities. This compound, with its distinct combination of an aromatic heterocycle and a strained carbocycle, could serve as a precursor to a variety of specialty chemicals. For example, oxidation of the cyclopropyl group could lead to the formation of ketones or other oxygenated derivatives, which could then be used in further synthetic transformations.

The table below lists some potential areas of application for functional materials and specialty chemicals where pyridine derivatives have shown promise, and where this compound could potentially be explored.

| Application Area | Potential Role of this compound |

| Coordination Polymers/MOFs | As a ligand for the construction of novel frameworks with tailored properties. |

| Functional Polymers | As a monomer or a functional side group to enhance thermal stability or introduce specific functionalities. |

| Organic Electronics | As a building block for the synthesis of organic light-emitting diodes (OLEDs) or other electronic materials. |

| Specialty Solvents | As a precursor to unique solvent molecules with specific properties. |

| Catalyst Ligands | As a ligand for transition metal catalysts in organic synthesis. |

It is important to note that while the potential for this compound in these areas is theoretically sound, further research and development are needed to fully explore and realize these applications.

Viii. Future Research Trajectories in 2 Cyclopropylpyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will prioritize the development of more efficient, economical, and environmentally friendly methods for producing 2-cyclopropylpyridine and its derivatives. nih.gov This aligns with the broader goals of green chemistry to reduce waste, minimize hazardous substance use, and improve energy efficiency. rasayanjournal.co.in

Key areas of focus will include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine (B92270) derivatives, often under solvent-free conditions. nih.govacs.org Future work could adapt existing pyridine syntheses, such as the Hantzsch or Guareschi-Thorpe reactions, to microwave conditions for the rapid assembly of this compound precursors. ijarsct.co.inacsgcipr.org

Catalytic Approaches: The exploration of novel catalysts, particularly those based on earth-abundant metals, is a significant frontier. Nanocatalysts, for instance, have demonstrated high efficacy in multicomponent reactions for pyridine synthesis. rsc.org Research into palladium-catalyzed cross-coupling reactions, such as the Suzuki-type reaction, will continue to be valuable for directly linking pre-formed cyclopropyl (B3062369) groups to the pyridine scaffold. rsc.org

Enzymatic and Biocatalytic Methods: The use of enzymes offers unparalleled selectivity and operates under mild, aqueous conditions, representing the pinnacle of green synthesis. ijarsct.co.in Engineered heme proteins have been successfully used for the biocatalytic cyclopropanation of olefins. nih.govresearchgate.net A forward-looking approach would involve engineering enzymes to catalyze the formation of the cyclopropane (B1198618) ring directly onto a pyridine-containing substrate or vice-versa, providing a highly sustainable route to chiral, enantiopure this compound derivatives. nih.govnih.govacs.orgwpmucdn.com

Table 1: Comparison of Synthetic Methodologies for Pyridine Synthesis

| Methodology | Advantages | Potential Application for this compound |

| Conventional Heating | Well-established protocols. | Baseline for comparison of new methods. |

| Microwave-Assisted | Rapid reaction times, higher yields, often solvent-free. nih.govacs.org | Fast and efficient synthesis of precursors or the final compound. |

| Nanocatalysis | High efficiency, recyclability, mild conditions. rsc.org | Sustainable synthesis via multicomponent reactions. |

| Biocatalysis/Enzymatic | High stereoselectivity, mild aqueous conditions, minimal waste. nih.gov | Direct synthesis of enantiopure this compound derivatives. |

Exploration of New Reactivity Modes and Mechanistic Pathways

The strained cyclopropyl ring is a latent source of reactivity, capable of undergoing various ring-opening transformations. Future research will delve deeper into understanding and exploiting this reactivity, particularly in the context of the attached pyridine ring, which can act as a directing or activating group.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating stable molecules. scispace.com The cyclopropyl group can participate in photoredox-catalyzed radical-polar crossover cyclizations and other ring-opening reactions. researchgate.netbeilstein-journals.org Future studies will likely explore the photocatalytic activation of the C-C bonds of the cyclopropyl group in this compound, potentially leading to novel ring-opening/annulation cascade reactions to form more complex heterocyclic systems. The reactivity of related vinyl pyridines in photochemical [2+2] cycloadditions suggests a rich field for exploration. nih.gov

Transition Metal-Catalyzed Ring-Opening: Palladium-catalyzed tandem Heck-ring-opening reactions of cyclopropyl derivatives have been shown to be effective for constructing complex acyclic structures with high stereocontrol. acs.orgnih.gov Future work could investigate similar palladium- or other transition metal-catalyzed reactions where this compound acts as a substrate, leading to selective C-C bond cleavage and functionalization.

Mechanistic Studies: A deeper mechanistic understanding of how the pyridine ring influences the stability and reactivity of the adjacent cyclopropyl group is crucial. Detailed kinetic and computational studies will be employed to elucidate the pathways of ring-opening reactions, whether they proceed via radical, ionic, or organometallic intermediates. uq.edu.auillinois.edunih.gov This knowledge will enable the rational design of new transformations. For example, understanding the factors that control regioselectivity in the cleavage of the cyclopropane C-C bonds is a key objective. acs.org

Advanced Applications in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and operational steps. researchgate.net this compound and its precursors are ideal candidates for use in such advanced synthetic strategies.

Multicomponent Pyridine Synthesis: MCRs are a cornerstone of modern heterocyclic chemistry and have been extensively used for the synthesis of polysubstituted pyridines. acsgcipr.orgrsc.org Future research will focus on designing novel MCRs that incorporate a cyclopropyl-containing building block to directly assemble complex this compound derivatives in a single step. researchgate.nettandfonline.com

Cascade Reactions Triggered by Ring-Opening: The high ring strain of the cyclopropyl group can be harnessed to initiate cascade sequences. A reaction could be designed where an initial nucleophilic or radical-triggered ring-opening of the cyclopropyl moiety in this compound generates a reactive intermediate that then undergoes a series of subsequent intramolecular reactions. Such Lewis acid-promoted cascade reactions have been demonstrated with cyclopropenes to generate complex cyclic ethers. rsc.org This approach could provide rapid access to novel polycyclic N-heterocycles that would be difficult to synthesize using traditional methods. acs.org

Computational Design and Predictive Modeling for Targeted Synthesis and Applications

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties, guiding experimental design, and elucidating reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for correlating the chemical structure of a series of compounds with their biological activity. chemrevlett.comchemrevlett.com As new derivatives of this compound are synthesized, QSAR models can be developed to predict their potential efficacy as therapeutic agents, for example, as kinase inhibitors or antimicrobial agents. nih.govresearchgate.netmdpi.com This predictive capability will help prioritize synthetic targets and accelerate the drug discovery process.

Reaction Modeling and Mechanistic Elucidation: Computational tools, particularly Density Functional Theory (DFT), will be increasingly used to model the transition states and reaction pathways of novel reactions involving this compound. researchgate.net This will provide crucial insights into reaction mechanisms, such as the photocatalytic ring-opening or cycloaddition reactions, and help in optimizing reaction conditions for higher yield and selectivity. nih.govresearchgate.net

Design of Novel Compounds: Molecular docking and other computational design tools can be used to design novel this compound derivatives with specific properties. chemrevlett.commdpi.com For instance, by modeling the interaction of potential derivatives with a specific biological target, researchers can design molecules with enhanced binding affinity and selectivity, leading to more potent and targeted therapeutic agents.

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Objective | Potential Impact |

| QSAR | Predict biological activity based on structure. chemrevlett.com | Prioritize synthesis of potent bioactive derivatives. |

| DFT Calculations | Model reaction pathways and transition states. researchgate.net | Elucidate mechanisms and optimize reaction conditions. |

| Molecular Docking | Simulate binding of molecules to biological targets. nih.gov | Design new derivatives with targeted therapeutic applications. |

Integration with Emerging Chemical Technologies

The synergy between novel chemical entities like this compound and emerging technologies will open new avenues for synthesis and application.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and the ability to integrate multiple reaction steps. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. Furthermore, hazardous or unstable intermediates that might be generated during ring-opening reactions could be generated and used in situ in a continuous flow system, improving the safety and efficiency of cascade processes.

Photocatalysis in Material Science: The integration of pyridine-based polymers with metal oxides has been shown to create composite materials with photocatalytic activity for environmental remediation. mdpi.com Future research could explore the synthesis of polymers from this compound and their use in creating novel photocatalytic materials. The specific electronic properties conferred by the cyclopropyl group might lead to materials with unique and enhanced activities.

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms can rapidly generate libraries of this compound derivatives. When coupled with high-throughput screening, this technology can dramatically accelerate the discovery of new compounds with desirable biological or material properties, allowing for a much broader exploration of the chemical space around this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropylpyridine, and how do their yields and conditions compare?

- Methodological Answer : Two primary methods are documented:

- Thermal decomposition of methiodide derivatives : Heating this compound methiodide at 300°C produces decomposition products like acetylene, ethylene, and 2-picoline, identified via NMR and vapor-phase chromatography (VPC) .

- Simmons-Smith reaction : Attempted with 2-vinylpyridine and methylene bromide but yielded no product. An alternative route using 2-picoline and 1,2-dichloroethane with n-butyllithium in THF achieved a 5.3% yield of this compound, verified by spectral analysis .

- Data Table :

| Method | Yield | Key Products Identified | Analytical Techniques Used |

|---|---|---|---|

| Methiodide decomposition | Low | Acetylene, 2-picoline | NMR, VPC |

| n-Butyllithium route | 5.3% | This compound | NMR, GC-MS |

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer :

- Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry (MS) to detect impurities.

- Structural verification : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm cyclopropane ring integration and pyridine ring substitution patterns. Compare spectra with authentic samples to resolve ambiguities .

- Thermal stability testing : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., inert at 200°C for 12 hours; decomposition at 300–400°C) .

Advanced Research Questions

Q. What mechanisms explain the thermal decomposition of this compound at elevated temperatures?

- Methodological Answer : At 300–400°C, the cyclopropane ring undergoes strain-induced cleavage, releasing ethylene and acetylene. Pyridine ring alkylation (e.g., formation of 2-picoline) occurs via methyl iodide elimination from methiodide precursors. Advanced mechanistic studies require:

- Isotopic labeling : Track carbon migration using ¹³C-labeled cyclopropane.

- Computational modeling : Density functional theory (DFT) to simulate transition states and reaction pathways.

- Mass spectrometry (MS) : Identify gaseous decomposition products (e.g., ethylene via m/z 28) .

Q. How can researchers resolve contradictions in reported reaction outcomes for cyclopropane-functionalized pyridines?

- Methodological Answer : Contradictions often arise from variations in reaction conditions or analytical sensitivity. To address this:

- Cross-validation : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, precise temperature gradients).

- Multi-technique analysis : Combine GC-MS, NMR, and X-ray crystallography to confirm product identity.

- Literature benchmarking : Compare results with prior studies (e.g., the inertness of 4-cyclopropylpyridine at 400°C vs. decomposition of the 2-isomer) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and disposable lab coats to prevent skin/eye contact. Double-gloving is recommended for solvent-dissolved samples .

- Ventilation : Use fume hoods for reactions involving volatile decomposition products (e.g., methyl iodide).

- Waste disposal : Segregate hazardous waste (e.g., cyclopropane derivatives) and collaborate with certified waste management services .

Data Contradiction and Reproducibility

Q. Why do yields for this compound synthesis vary significantly across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies stem from:

- Reagent purity : Trace moisture in n-butyllithium reduces reactivity; use freshly distilled THF and rigorously dry glassware.

- Temperature control : Exothermic reactions (e.g., methiodide decomposition) require precise thermal regulation.

- Reporting standards : Adhere to Beilstein Journal guidelines: document all experimental details (e.g., reaction times, solvent batches) in supplementary materials to enable replication .

Experimental Design Considerations

Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substrate screening : Test palladium/copper-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides, monitoring cyclopropane ring stability via NMR.

- Kinetic studies : Use in-situ FTIR or reaction calorimetry to track intermediate formation.

- Control experiments : Compare reactivity with non-cyclopropyl pyridines to isolate steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.